molecular formula C22H25ClN6O2 B5542794 4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine

4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine

Cat. No. B5542794
M. Wt: 440.9 g/mol
InChI Key: FMYIBBYUPRKCPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For example, Abu‐Hashem et al. (2020) describe the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, indicating a method that could potentially be adapted for our compound of interest (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Such methods typically involve reactions under specific conditions to achieve the desired molecular architecture.

Molecular Structure Analysis

Determining the molecular structure of complex compounds is crucial for understanding their chemical behavior and potential interactions. Richter et al. (2023) detailed the crystal and molecular structures of a related compound, offering insights into the arrangement of atoms and bonds that could be reflective of the structural characteristics of our target molecule (Richter, Goddard, Schönefeld, Imming, & Seidel, 2023).

Chemical Reactions and Properties

Chemical reactions involving the target compound would be influenced by its functional groups and molecular structure. Basheer and Rappoport (2006) investigated reactions of isocyanates and isothiocyanates with active methylene compounds, which may be relevant to understanding the reactivity of the nitrogen-containing rings in our compound (Basheer & Rappoport, 2006).

Physical Properties Analysis

The physical properties of organic compounds, such as melting point, solubility, and crystallinity, are closely related to their molecular structure. Karczmarzyk and Malinka (2004) provided data on the crystal and molecular structures of related compounds, which could hint at the physical characteristics of our target molecule (Karczmarzyk & Malinka, 2004).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, can be inferred from structural analogs. Aayisha et al. (2019) performed DFT, molecular docking, and experimental analysis on a compound with a similar structure, which could shed light on the chemical behavior of our target molecule (Aayisha, Devi, Janani, Muthu, Raja, & Sevvanthi, 2019).

Scientific Research Applications

Synthesis and Pharmacological Activities

Compounds structurally related to "4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine" have been synthesized and evaluated for their pharmacological activities. For example, derivatives of pyrimidine and imidazole have been developed as potential anti-inflammatory and analgesic agents, showing high inhibitory activity on COX-2 selectivity and exhibiting significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020). These findings suggest that compounds with similar structures may have potential therapeutic applications in managing pain and inflammation.

Antimicrobial and Antioxidant Activities

Research into pyrimidine derivatives also reveals their antimicrobial properties. New pyridine derivatives, including those with a piperazine component, have shown variable and modest activity against bacteria and fungi (Patel et al., 2011). Moreover, some pyrazolopyridine derivatives have been synthesized and evaluated for their antioxidant properties, indicating that certain compounds exhibit promising activities (Gouda, 2012). These activities highlight the potential for such compounds in developing new antimicrobial and antioxidant therapies.

Molecular Docking and Structural Analysis

Further, studies involving molecular docking and structural analysis of related compounds, such as those acting as alpha-2-imidazoline receptor agonists, provide insight into their potential mechanism of action and efficacy in treating hypertension (Aayisha et al., 2019). This suggests that "4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine" and similar compounds could be explored for their cardiovascular therapeutic potential.

Receptor Ligand Activity

New N- and O-arylpiperazinylalkyl pyrimidines and 2-methylquinazolines derivatives have been synthesized and identified as ligands for 5-HT7 and 5-HT1A receptors, indicating their potential use in neurological disorders (Intagliata et al., 2017). This research opens avenues for the development of new treatments for psychiatric and neurological conditions.

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN6O2/c1-14-15(2)29(13-24-14)21-12-20(25-16(3)26-21)27-7-9-28(10-8-27)22(30)18-11-17(23)5-6-19(18)31-4/h5-6,11-13H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYIBBYUPRKCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-chloro-2-methoxyphenyl)(4-(6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone

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